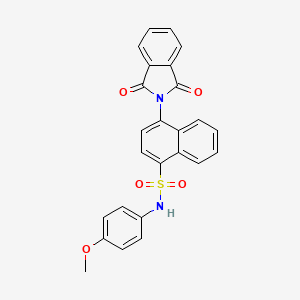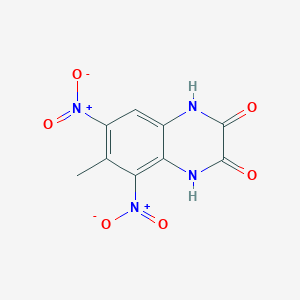![molecular formula C17H16ClNO3 B3876695 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime](/img/structure/B3876695.png)
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime
Vue d'ensemble
Description
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime, also known as CDMB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of oxime derivatives and has shown promising results in various experiments related to biological and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime is related to its ability to inhibit the activity of certain enzymes. Specifically, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has also been shown to inhibit the activity of other enzymes such as butyrylcholinesterase and monoamine oxidase. Furthermore, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime in lab experiments is its high purity and quality. This ensures that the results obtained from experiments are reliable and reproducible. Additionally, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime is its specificity for certain enzymes. This may limit its applicability in certain experiments where other enzymes are involved.
Orientations Futures
There are several future directions related to 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime that may be of interest to researchers. One potential direction is the study of the effects of 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime on other enzymes involved in neurotransmission. Additionally, the antioxidant properties of 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime may be further investigated for their potential therapeutic benefits. Furthermore, the development of new derivatives of 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime may lead to the discovery of compounds with even greater specificity and potency for certain enzymes. Overall, the future directions related to 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime are vast and may lead to the discovery of new treatments for various diseases and conditions.
Conclusion
In conclusion, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime is a synthetic compound that has shown promising results in various scientific research applications. Its ability to inhibit certain enzymes has led to its use in the study of neurotransmission, cancer cells, enzyme kinetics, and protein-protein interactions. Furthermore, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has several biochemical and physiological effects, including its ability to act as an antioxidant. While there are limitations to its use in certain experiments, the future directions related to 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime are vast and may lead to the discovery of new treatments for various diseases and conditions.
Applications De Recherche Scientifique
4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has been widely used in scientific research as a tool to study various biological and chemical processes. One of the main applications of 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime is in the field of neuroscience, where it has been used to study the mechanism of action of certain neurotransmitters. 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has also been used in the study of cancer cells and their response to chemotherapy drugs. Additionally, 4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone oxime has been used in the study of enzyme kinetics and protein-protein interactions.
Propriétés
IUPAC Name |
(NE)-N-[4-[5-chloro-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-10(19-20)3-6-16-17(15-7-4-11(2)21-15)13-9-12(18)5-8-14(13)22-16/h4-5,7-9,20H,3,6H2,1-2H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDZSUZTZNHIEH-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Cl)CCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Cl)CC/C(=N/O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4,5-dihydro-1H-imidazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3876613.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876626.png)
methanol](/img/structure/B3876632.png)
![1-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanol](/img/structure/B3876637.png)

![2-acetyl-5-methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B3876645.png)
![6-(4-methyl-3-cyclohexen-1-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3876665.png)

![N'-{4-[5-(9-anthryl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}benzohydrazide](/img/structure/B3876680.png)

![N-{4-[3-(3-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3876691.png)
![N-{1-[(2-{[5-(4-chlorophenyl)-2-furyl]methylene}hydrazino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3876694.png)
![5-amino-3-{1-cyano-2-[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3876703.png)
![2-chloro-5-{5-[2-(3,4-dichlorophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3876713.png)